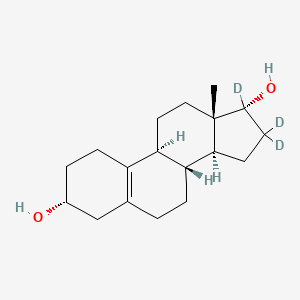
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3” is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound is part of a family of small-molecule amidobenzimidazoles, which are known for their ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .
Métodos De Preparación
The synthesis of “(3” involves several steps, including the formation of metal-carbon bonds, metal displacement, metathesis, and hydrometallation . The synthetic route typically starts with the reaction of an electropositive metal with a halogen-substituted hydrocarbon. This is followed by transmetallation, where one metal atom displaces another, and metathesis, where an organometallic compound reacts with a binary halide. The final step often involves hydrometallation, where a metal hydride is added to an alkene to form the desired compound .
Análisis De Reacciones Químicas
“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .
Aplicaciones Científicas De Investigación
The compound “(3” has a wide range of scientific research applications. It is used extensively in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a potent STING agonist, which is crucial for studying the STING pathway and its role in immune responses . In biology and medicine, “(3” is being investigated for its potential to treat various conditions, including cancer and viral infections, by inducing an effective interferon response . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .
Comparación Con Compuestos Similares
“(3” is unique compared to other STING agonists due to its non-nucleotide-based structure and its ability to maintain the STING receptor in an open conformation . Similar compounds include cyclic GMP-AMP (cGAMP) and other nucleotide-based STING agonists. “(3” offers increased bioavailability and different physicochemical properties, making it a valuable alternative for clinical development . The complementarity between 2-D and 3-D neighboring sets in PubChem also highlights the structural uniqueness of “(3” compared to other compounds .
Propiedades
Fórmula molecular |
C18H28O2 |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
Clave InChI |
IBHQSODTBQCZDA-AUWUWJTOSA-N |
SMILES isomérico |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)




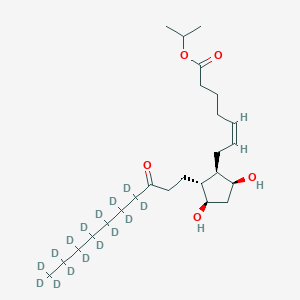

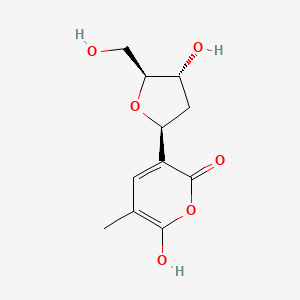
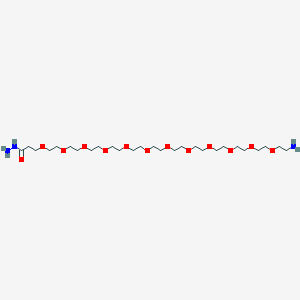
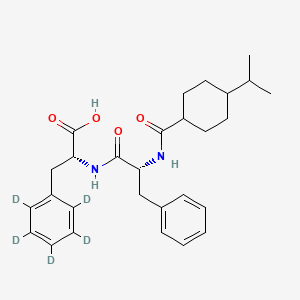

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
